

# Buformin Bests Metformin in Preclinical Showdown Against Metformin-Resistant Cancers

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## Compound of Interest

Compound Name: *Biformin*

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New analyses of preclinical data suggest buformin, another member of the biguanide class of drugs, demonstrates superior efficacy over metformin in inhibiting the growth of cancer cells, including those resistant to metformin's effects. These findings, supported by a growing body of research, position buformin as a promising candidate for further investigation in oncology, particularly in patient populations that do not respond to metformin.

Metformin, a widely used anti-diabetic medication, has garnered significant attention for its potential anti-cancer properties. However, its efficacy can be limited in certain cancer types or in the development of resistance. Emerging research now points to buformin as a more potent alternative, capable of overcoming some of the limitations observed with metformin.

## Superior Potency of Buformin in Cancer Inhibition

Multiple studies have demonstrated that buformin is more effective than metformin at inhibiting cancer cell proliferation across various cancer models, including endometrial, colon, and mammary cancers.<sup>[1][2][3][4][5]</sup> This increased potency is reflected in significantly lower half-maximal inhibitory concentration (IC<sub>50</sub>) values. For instance, in endometrial cancer cell lines, the IC<sub>50</sub> for buformin was found to be in the micromolar range (8-150  $\mu$ M), whereas metformin required millimolar concentrations (1.4-1.6 mM) to achieve the same effect.<sup>[1]</sup>

In a notable study on chemically-induced mammary carcinogenesis in rats, buformin treatment led to a significant decrease in cancer incidence, multiplicity, and overall tumor burden. In

contrast, metformin and another biguanide, phenformin, showed no statistically significant effect on the carcinogenic process under the same conditions.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Comparative Efficacy of Buformin and Metformin in Endometrial Cancer Cells

Drug	Cell Line	Mean IC50 Value (72h treatment)
Metformin	ECC-1	1.6 mM
Metformin	Ishikawa	1.4 mM
Buformin	ECC-1 / Ishikawa	8-150 $\mu$ M

Source:[\[1\]](#)

Table 2: Effects of Biguanides on Mammary Carcinogenesis in a Rat Model

Treatment Group	Cancer Incidence	Cancer Multiplicity (tumors/rat)	Cancer Burden (g/rat )
Control	-	-	-
Metformin	No significant effect	3.6	1.61
Phenformin	77%	1.6	0.63
Buformin	43% (significant decrease)	0.7 (significant decrease)	0.12 (significant decrease)

Source:[\[2\]](#)[\[3\]](#)

## Mechanisms of Action and Potential Advantages

Both buformin and metformin exert their anti-cancer effects at least in part through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[\[1\]](#) Activation of AMPK, a key energy sensor in cells, leads to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.[\[1\]](#)[\[6\]](#)[\[7\]](#)

The superior potency of buformin may be attributed to its higher lipophilicity, allowing for more efficient entry into cells and a stronger inhibition of mitochondrial complex I, a key component of the electron transport chain.[1] Furthermore, some evidence suggests that buformin's cellular uptake is not reliant on organic cation transporters (OCTs), which are necessary for metformin transport into cells.[3] Since some cancers can downregulate OCTs, leading to metformin resistance, buformin's OCT-independent uptake could be a significant advantage in these tumors.[3]

## Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies to evaluate the efficacy of buformin and metformin.

### Cell Proliferation Assay (MTT Assay)[1]

- Cell Lines: ECC-1 and Ishikawa endometrial cancer cell lines.
- Treatment: Cells were exposed to varying doses of buformin and metformin for 72 hours.
- Procedure: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The absorbance was read to determine the percentage of viable cells compared to a control group.
- Data Analysis: The IC50 values were calculated as the concentration of the drug that inhibited cell growth by 50%.

### Apoptosis and Cell Cycle Analysis[1]

- Apoptosis: Assessed by FITC Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
- Cell Cycle: Analyzed by propidium iodide staining, which stains DNA and allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry.

### In Vivo Mammary Carcinogenesis Model[2][3][4][5]

- Animal Model: Female Sprague Dawley rats.

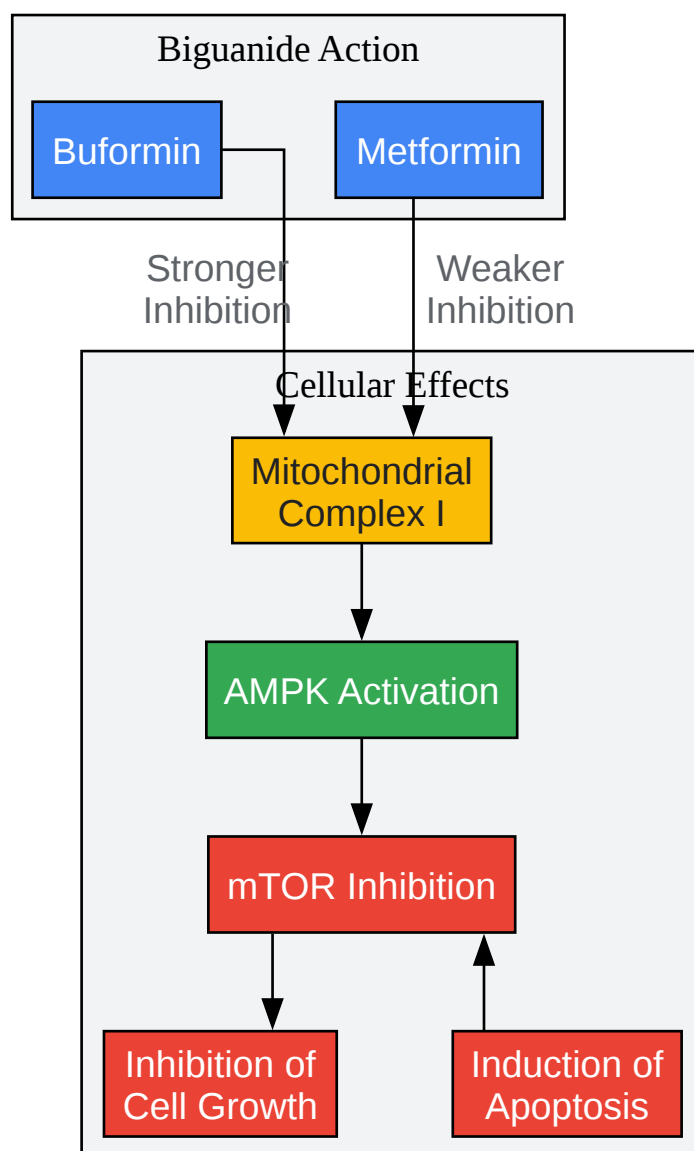
- Carcinogen: 1-methyl-1-nitrosourea (MNU) was used to induce mammary tumors.
- Treatment: Rats were fed diets containing metformin, buformin, or phenformin.
- Endpoints: The study measured cancer incidence (percentage of animals developing tumors), multiplicity (average number of tumors per animal), and burden (total tumor weight per animal).

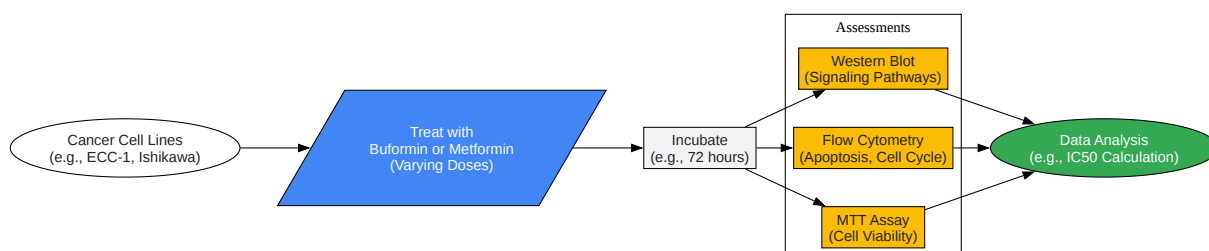
#### Western Immunoblotting<sup>[1]</sup>

- Purpose: To determine the effects of buformin on the AMPK/mTOR signaling pathway.
- Procedure: Protein extracts from treated and untreated cells were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against key proteins in the pathway (e.g., phosphorylated AMPK, phosphorylated S6 ribosomal protein).

## Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.





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